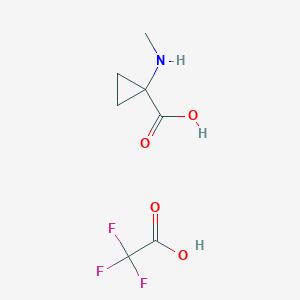![molecular formula C17H11ClF6N2O2 B2564218 4-(4-{[3-クロロ-5-(トリフルオロメチル)-2-ピリジニル]オキシ}アニリノ)-1,1,1-トリフルオロ-3-ペンテン-2-オン CAS No. 338402-24-7](/img/structure/B2564218.png)
4-(4-{[3-クロロ-5-(トリフルオロメチル)-2-ピリジニル]オキシ}アニリノ)-1,1,1-トリフルオロ-3-ペンテン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one is a fascinating compound known for its diverse applications in chemistry, biology, medicine, and industry. Its unique structure, featuring both trifluoromethyl and pyridinyl groups, contributes to its versatile chemical properties and reactivity.
科学的研究の応用
The compound 4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one has notable applications across multiple fields:
Chemistry: : It serves as a valuable intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: : In biological research, it is utilized for studying enzyme interactions and cellular pathways.
Medicine: : This compound has potential therapeutic applications, particularly in the development of pharmaceuticals targeting specific diseases.
Industry: : Its unique properties make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one typically involves the following steps:
Preparation of Intermediates: : The synthesis begins with the preparation of intermediates such as 3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy-aniline and 1,1,1-trifluoro-3-penten-2-one. Each intermediate is synthesized through carefully controlled reactions involving specific reagents and conditions.
Coupling Reaction: : The final step involves coupling these intermediates under specific reaction conditions, often in the presence of a catalyst and solvent, to form the desired compound.
Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale batch processes, utilizing advanced equipment to ensure precision, safety, and efficiency. Continuous monitoring and optimization of reaction conditions are crucial to maximize yield and purity.
化学反応の分析
4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one undergoes various chemical reactions, including:
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into reduced forms with altered functional groups.
Substitution: : The compound is reactive to nucleophilic substitution reactions, where specific functional groups are replaced by other nucleophiles, often leading to a wide array of products.
Common Reagents and Conditions: : Reagents such as acids, bases, and transition metal catalysts play significant roles in facilitating these reactions under controlled conditions.
作用機序
The compound exerts its effects through intricate mechanisms involving specific molecular targets and pathways. It interacts with biological macromolecules, such as proteins and enzymes, altering their function and modulating biological processes. The trifluoromethyl and pyridinyl groups enhance its binding affinity and specificity, contributing to its effectiveness.
類似化合物との比較
When compared to similar compounds, 4-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one stands out due to its unique combination of functional groups. For instance:
4-(3-Chloro-2-pyridinyl)-1,1,1-trifluoro-3-penten-2-one: : Lacks the anilino group, resulting in different reactivity and applications.
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzene: : Differs in the substitution pattern, affecting its chemical properties.
特性
IUPAC Name |
(Z)-4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-1,1,1-trifluoropent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF6N2O2/c1-9(6-14(27)17(22,23)24)26-11-2-4-12(5-3-11)28-15-13(18)7-10(8-25-15)16(19,20)21/h2-8,26H,1H3/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPVYVKDFBUVAD-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/NC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2564137.png)



![2-{[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole](/img/structure/B2564141.png)
![2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline dihydrochloride](/img/structure/B2564143.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2564147.png)
![N-(4-ethylphenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2564148.png)
![N-[(2-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2564153.png)
![N,N-Diethyl-3-(5-mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B2564155.png)
![6-Methyl-2,6-diazaspiro[3.4]octane; bis(trifluoroacetic acid)](/img/structure/B2564158.png)
